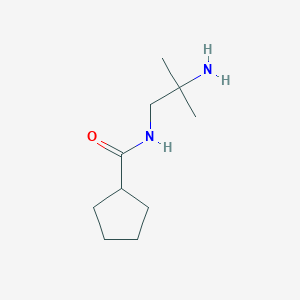

N-(2-amino-2-methylpropyl)cyclopentanecarboxamide

Description

N-(2-amino-2-methylpropyl)cyclopentanecarboxamide is a synthetic amide derivative featuring a cyclopentane ring conjugated to a carboxamide group, with a branched 2-amino-2-methylpropyl substituent.

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N-(2-amino-2-methylpropyl)cyclopentanecarboxamide |

InChI |

InChI=1S/C10H20N2O/c1-10(2,11)7-12-9(13)8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13) |

InChI Key |

HJVNTYVIHAMJSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)C1CCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-amino-2-methylpropanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired amide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(2-amino-2-methylpropyl)cyclopentanecarboxamide:

This compound, also known by its catalog number A1106613, is a chemical compound with the CAS No. 1550001-36-9 .

While the search results do not offer specific applications, they do point to the broader uses of amide derivatives and related compounds in scientific research:

- Inhibitors of Matrix Metalloproteinases (MMPs), TNF-α, and Aggrecanase: Novel amide derivatives are useful as metalloprotease inhibitors or pharmaceutically acceptable salts . They can be found in pharmaceutical compositions and methods for treating inflammatory disorders . Matrix metalloproteinases are implicated in the breakdown of connective tissue in diseases like rheumatoid and osteoarthritis, corneal, epidermal, or gastric ulceration, tumor metastasis, periodontal disease, and bone disease . They can also inhibit the secretion of active TNF-α from cells, which is relevant in diseases including septic shock, Crohn's disease, and multiple sclerosis .

- Histone Deacetylase Inhibitors: Amide derivatives may be related to compounds that act as inhibitors of histone deacetylase, which have a range of pharmaceutical applications .

- Kinase Inhibitors: Structure-activity relationship analysis has identified amide derivatives as kinesin spindle protein (KSP) inhibitors, which can arrest cells in mitosis and induce cellular death, making them potential candidates for cancer treatment . Also, polo-like kinase 1(Plk1) has been extensively explored for anticancer activity .

- Receptor Ligands: Some N-methyl amide derivatives are designed as photoaffinity ligands for receptors like the N-methyl-D-aspartate (NMDA) receptor .

- Anti-Tumor Activity: Some polyunsaturated fatty acid amides can be cytotoxic to cancer cell lines and induce cell apoptosis .

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-amino-2-methylpropyl)cyclopentanecarboxamide to structurally related cyclopentanecarboxamide derivatives, focusing on synthesis, physical properties, and substituent effects.

Structural and Functional Group Variations

The target compound’s 2-amino-2-methylpropyl group distinguishes it from analogs bearing hydrazine-carbonothioyl, aromatic, or heterocyclic substituents. For example:

- N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12): Incorporates a phenoxyacetyl-hydrazine group, enhancing aromatic interactions but reducing solubility in polar solvents .

- N-((S)-1-{4-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]butyl}pyrrolidin-2,5-dion-yl)cyclopentanecarboxamide : Features a trifluoromethylphenyl-piperazine moiety, likely improving metabolic stability and receptor-binding affinity .

Physical Properties

Melting points and purity reflect substituent polarity and crystallinity:

The aminoalkyl group in the target compound could lower melting points relative to aromatic analogs due to reduced crystallinity, akin to alkyl vs. aryl hydrazine derivatives .

Biological Activity

N-(2-amino-2-methylpropyl)cyclopentanecarboxamide, also known as a cyclopentanecarboxamide derivative, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopentane ring structure with an amine group and a carboxamide functional group. The molecular formula is , and it has a molecular weight of approximately 168.24 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may act on specific receptors and enzymes, influencing several physiological processes:

- Receptor Modulation : The compound is believed to interact with G-protein coupled receptors (GPCRs), particularly the A2A adenosine receptor, which plays a crucial role in neurotransmission and cardiovascular function .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes, similar to other compounds in its class, which could lead to therapeutic applications in neurodegenerative diseases .

1. Cytotoxicity and Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been noted for inducing apoptosis in human myeloid leukemia cells by interacting with the Bcl-2 protein family, which is critical in regulating apoptosis .

2. Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in leukemia cells | |

| Neuroprotection | Modulates neurotransmitter systems | |

| Enzyme Inhibition | Inhibits butyrylcholinesterase (BChE) |

Case Study 1: Apoptosis Induction

In a study focusing on the compound's effect on HL-60 leukemia cells, it was observed that treatment led to a significant increase in apoptotic markers, including caspase activation and mitochondrial membrane potential disruption. This mechanism aligns with the inhibition of Bcl-2 function, suggesting a promising avenue for cancer therapy .

Case Study 2: Neuroprotective Potential

Another study investigated the compound's effects on neuronal cultures exposed to neurotoxic agents. Results indicated that this compound significantly reduced cell death and preserved neuronal integrity, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.